2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide
Description
2-Chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide is a benzamide derivative featuring a chloro-fluorobenzoyl core substituted with a dimethylcarbamoylmethyl group at the para position of the aniline ring. The dimethylcarbamoyl group introduces polar character, which may enhance solubility and modulate pharmacokinetic properties compared to simpler benzamide analogs .
Properties
IUPAC Name |
2-chloro-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-21(2)15(22)10-11-6-8-12(9-7-11)20-17(23)16-13(18)4-3-5-14(16)19/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRIZFDELZTWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds with a dimethylcarbamoyl group, like f5097-0528, often have pharmacological or pesticidal activities.
Mode of Action
The compound F5097-0528 contains a dimethylcarbamoyl group. This group is known to be transferred to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide is C15H16ClF N2O, with a molecular weight of approximately 292.76 g/mol. The compound's structure can be summarized as follows:
- Chlorine (Cl) : Present at the 2-position on the benzene ring.
- Fluorine (F) : Present at the 6-position on another benzene ring.
- Dimethylcarbamoyl Group : Attached at the para position of the phenyl ring.
Biological Activity Overview
Currently, there is a notable lack of specific experimental data regarding the biological activity of this compound. The absence of published studies limits our understanding of its mechanism of action, therapeutic applications, and potential side effects.
In Vitro Studies
While no direct studies on this compound have been identified, similar compounds within the aromatic amide class have shown various biological activities, including:
- Anticancer Activity : Compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. For instance, studies on related compounds indicate that their mechanisms may involve inhibition of tubulin polymerization and induction of apoptosis in rapidly dividing cells .
- Enzyme Inhibition : Some aromatic amides have been reported to inhibit specific enzymes, leading to altered cellular functions and potential therapeutic benefits in conditions such as cancer or bacterial infections .
Case Studies and Related Research
- Anticancer Properties : Research has demonstrated that platinum-based complexes with similar structural features exhibit significant cytotoxicity against A549 and HeLa cell lines. These complexes often act by crosslinking DNA or disrupting microtubule dynamics . Although direct data on this compound is lacking, its structural analogs suggest potential anticancer properties.
- Mechanisms of Action : The mechanisms through which these compounds exert their biological effects typically involve:
Future Directions for Research
Given the promising structural characteristics of this compound, future research should focus on:
- In Vitro and In Vivo Testing : Conducting comprehensive biological assays to evaluate cytotoxicity against various cancer cell lines.
- Mechanistic Studies : Investigating the specific pathways affected by this compound to elucidate its potential therapeutic applications.
- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance biological activity and reduce toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences in Physicochemical Properties
The target compound shares a benzamide backbone with several analogs but diverges in substituent chemistry. A comparison of key structural and inferred properties is outlined below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
